4-bromo-N-cyclopentyl-2-fluorobenzamide
Description
4-Bromo-N-cyclopentyl-2-fluorobenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzoyl ring, and a cyclopentyl group attached to the amide nitrogen.
Properties
Molecular Formula |
C12H13BrFNO |
|---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
4-bromo-N-cyclopentyl-2-fluorobenzamide |
InChI |
InChI=1S/C12H13BrFNO/c13-8-5-6-10(11(14)7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) |
InChI Key |
QIJARMXYTCHCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key differences between 4-bromo-N-cyclopentyl-2-fluorobenzamide and related benzamide derivatives, based on substituent effects, synthesis, and crystallographic data:
Substituent Effects on Physicochemical Properties
- Aromatic vs. Aliphatic R Groups: Cyclopentyl substitution likely increases steric bulk and lipophilicity relative to aryl groups (e.g., 2-nitrophenyl in ), which may improve membrane permeability but reduce aqueous solubility.
- Crystallographic Behavior: Aryl-substituted analogs (e.g., 4-bromo-N-(2-nitrophenyl)-benzamide) exhibit planar benzamide cores with mean σ(C–C) = 0.006 Å, while fused-ring derivatives (e.g., naphthyl-dione in ) show distorted geometries due to steric strain .
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